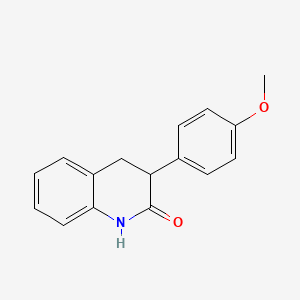
4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O3S2. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methoxyphenyl group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through the reaction of sulfaphenazole with thiophosgene in the presence of dilute hydrochloric acid . The reaction typically occurs at room temperature, yielding the desired product in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of corresponding amines and carbonyl sulfide.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions with this compound.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Amines and Carbonyl Sulfide: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects . The compound’s molecular targets and pathways are still under investigation, but it is known to interact with various cellular components through its electrophilic isothiocyanate group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- Phenyl isothiocyanate
- 4-Chlorophenyl isothiocyanate
- 4-Fluorophenyl isothiocyanate
Uniqueness
4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both an isothiocyanate group and a benzenesulfonamide structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
IUPAC Name |
4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13-6-2-12(3-7-13)16-21(17,18)14-8-4-11(5-9-14)15-10-20/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBRPIFYJHVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)
![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)


![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)
![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)




